molecular formula C17H14Br2N2O4S B13954197 3,5-Dibromo-2-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid CAS No. 531548-30-8

3,5-Dibromo-2-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid

Cat. No.: B13954197
CAS No.: 531548-30-8
M. Wt: 502.2 g/mol
InChI Key: YYOOKBDWCJKXIW-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid is a complex organic compound with the molecular formula C17H14Br2N2O4S and a molecular weight of 502.18 . This compound is characterized by the presence of bromine atoms, a benzoic acid core, and a thioamide group, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3,5-Dibromo-2-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid involves multiple steps, starting with the bromination of a benzoic acid derivative. The reaction conditions typically include the use of bromine or a brominating agent in an organic solvent. . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of catalysts and controlled temperature and pressure settings.

Chemical Reactions Analysis

3,5-Dibromo-2-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

3,5-Dibromo-2-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the thioamide group play crucial roles in its binding affinity and reactivity. The compound may inhibit enzyme activity or disrupt cellular processes by forming covalent bonds with target molecules, leading to therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 3,5-Dibromo-2-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

531548-30-8

Molecular Formula

C17H14Br2N2O4S

Molecular Weight

502.2 g/mol

IUPAC Name

3,5-dibromo-2-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid

InChI

InChI=1S/C17H14Br2N2O4S/c1-9-4-2-3-5-13(9)25-8-14(22)20-17(26)21-15-11(16(23)24)6-10(18)7-12(15)19/h2-7H,8H2,1H3,(H,23,24)(H2,20,21,22,26)

InChI Key

YYOOKBDWCJKXIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC(=S)NC2=C(C=C(C=C2Br)Br)C(=O)O

Origin of Product

United States

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